molecular formula C39H60O12Si2 B13405774 (1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione

(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione

Cat. No.: B13405774
M. Wt: 777.1 g/mol
InChI Key: IMZLYOBGUSHCDC-KSTNYAOJSA-N
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Description

The compound (1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione belongs to the curcuminoid family, characterized by a hepta-1,6-diene-3,5-dione core substituted with aryl groups. Its structure features two phenyl rings at the 1,7-positions, each bearing a 3-methoxy and a 4-(3-triethoxysilylpropoxy) substituent. The triethoxysilylpropoxy group introduces silane functionality, which may enhance hydrophobicity, surface adhesion, or stability compared to classical curcumin derivatives .

Properties

Molecular Formula

C39H60O12Si2

Molecular Weight

777.1 g/mol

IUPAC Name

(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C39H60O12Si2/c1-9-46-52(47-10-2,48-11-3)27-15-25-44-36-23-19-32(29-38(36)42-7)17-21-34(40)31-35(41)22-18-33-20-24-37(39(30-33)43-8)45-26-16-28-53(49-12-4,50-13-5)51-14-6/h17-24,29-30H,9-16,25-28,31H2,1-8H3/b21-17+,22-18+

InChI Key

IMZLYOBGUSHCDC-KSTNYAOJSA-N

Isomeric SMILES

CCO[Si](OCC)(OCC)CCCOC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OCCC[Si](OCC)(OCC)OCC)OC)OC

Canonical SMILES

CCO[Si](CCCOC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OCCC[Si](OCC)(OCC)OCC)OC)OC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This involves the reaction of a suitable phenol derivative with methoxy groups under controlled conditions.

    Introduction of the Triethoxysilylpropoxy Group: This step involves the reaction of the methoxyphenyl intermediate with a triethoxysilylpropyl halide in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the two functionalized phenyl groups with a hepta-1,6-diene-3,5-dione backbone under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and triethoxysilylpropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione has several scientific research applications:

    Materials Science: Used in the synthesis of advanced materials with unique properties.

    Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.

    Biology and Medicine:

    Industry: Used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of (1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione involves its interaction with specific molecular targets. The methoxy and triethoxysilylpropoxy groups may facilitate binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Biological Activity

(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione is a synthetic compound derived from curcumin, which has gained attention for its potential biological activities. This compound features a complex structure that includes triethoxysilyl groups, enhancing its solubility and stability in various environments. The biological activity of this compound is primarily attributed to its antioxidant properties and its ability to interact with various cellular pathways.

Chemical Structure

The molecular formula of the compound is C39H58O9Si2C_{39}H_{58}O_9Si_2, indicating a significant number of functional groups that contribute to its reactivity and biological activity. The presence of methoxy and triethoxysilyl groups suggests potential applications in drug delivery systems and as a therapeutic agent.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is vital for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has been observed to modulate inflammatory responses in cellular models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it inhibits cell proliferation by interfering with cell cycle progression.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antioxidant activityDemonstrated significant free radical scavenging ability compared to standard antioxidants .
Study 2Investigate anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .
Study 3Assess anticancer activityInduced apoptosis in breast cancer cells via caspase activation .

The biological activities of this compound are mediated through several mechanisms:

  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing oxidative stress.
  • Inflammatory Pathway Modulation : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

Comparison with Similar Compounds

Core Modifications: Position and Substituent Effects

Curcuminoids are often modified at the 4-position of the central heptadienedione backbone or on the aromatic rings. Below is a comparative analysis of key analogs:

Key Structural Differences and Implications

Triethoxysilylpropoxy vs. Hydroxy/Methoxy Groups :

  • The target compound replaces the hydroxyl groups in curcumin with 3-triethoxysilylpropoxy moieties. This substitution likely increases hydrophobicity and introduces silane reactivity, enabling covalent bonding to silica-based surfaces—a property absent in curcumin and most analogs .
  • In contrast, analogs like 6m () and 15 modify the core with alkyl chains (allyl, propyl), enhancing lipophilicity but lacking silane functionality .

The 2-methoxyphenyl derivative () demonstrates how ortho-substitutions alter steric hindrance, possibly affecting binding to biological targets .

Core Modifications :

  • The 4-chlorophenyl analog () introduces halogenation, which may enhance electrophilic interactions in drug-receptor binding .
  • The pyrazoline analog () incorporates a heterocyclic ring, a strategy to improve bioavailability and anticancer efficacy .

Pharmacological and Physicochemical Properties

Solubility and Stability

  • Curcumin : Poor water solubility (11 ng/mL) and rapid metabolism limit its therapeutic use .
  • Target Compound : The triethoxysilyl groups may reduce aqueous solubility but improve stability in organic solvents or lipid membranes. Silane groups could also enable controlled release in drug delivery systems .

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